1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-
Description
1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- is a sulfonylated indole derivative synthesized via the reaction of 1H-indole-3-carbaldehyde with 4-methoxybenzenesulfonyl chloride in the presence of K₂CO₃ in DMF . The sulfonyl group at the N1 position of the indole ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution, reactivity, and intermolecular interactions. X-ray crystallography reveals its planar indole core and the sulfonyl group’s role in stabilizing the crystal lattice through weak C–H···O hydrogen bonds and van der Waals interactions (Figure 1 and 2 in ) . This structural rigidity may enhance its thermal stability compared to analogues with flexible substituents.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-21-13-6-8-14(9-7-13)22(19,20)17-10-12(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWORRZVTQKAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463533 | |
| Record name | 1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81816-15-1 | |
| Record name | 1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced by reacting the methoxyphenyl compound with a sulfonyl chloride in the presence of a base.
Formylation: The final step involves the formylation of the indole ring to introduce the carbaldehyde group, typically using Vilsmeier-Haack reaction conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Formation of Hydrazine Derivatives
The compound reacts with hydrazines to form hydrazones, a reaction critical for synthesizing bioactive molecules. For example:
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Reagents : Hydrazine hydrate, phenyl hydrazine, or 2-hydrazinyl-1,3-benzothiazole.
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Conditions : Ethanol or DMF, room temperature.
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Products :
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5a : Hydrazine derivative (IR: C=O stretch at 1672 cm⁻¹; ¹H NMR: NH proton at δ 12.40 ppm).
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5c : Benzothiazole hydrazone (¹H NMR: NH protons at δ 7.95 and 11.82 ppm; =CH proton at δ 8.42 ppm).
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| Reagent | Product | Key Spectral Data |
|---|---|---|
| Hydrazine hydrate | 5a | IR: 1672 cm⁻¹ (C=O) |
| Phenyl hydrazine | 5b | MS: m/z 300 (M⁺) |
| 2-Hydrazinyl-1,3-benzothiazole | 5c | ¹³C NMR: δ 163.58 ppm (CO) |
This reaction is foundational for synthesizing heterocyclic derivatives .
Nitration Reactions
Nitration introduces nitro groups to the indole ring, modulating electronic properties:
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Reagents : Nitric acid (d, 1.37) and acetic acid.
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Conditions : 80°C for 1 hour.
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Products :
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22 : 6-Nitro derivative (IR: Nitro group absorption).
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23a/b : Mixture of 4-nitro and 6-nitro-N-methyl derivatives (¹H NMR: distinct nitro proton shifts).
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| Reaction Conditions | Product | Key Observations |
|---|---|---|
| Nitric acid + acetic acid | 22 | Nitration at position 6 |
| Nitric acid + sulfuric acid | 24 /22 | Mixture of 5-nitro and 6-nitro derivatives |
Nitration alters the compound’s reactivity, enabling further functionalization .
Reaction with Cyanoacetohydrazide
The aldehyde group reacts with cyanoacetohydrazide to form hydrazones, which undergo subsequent transformations:
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Reagent : Cyanoacetohydrazide.
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Conditions : Ethanol.
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Product : 11 (N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide).
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Key Data :
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¹H NMR: CH₂ group at δ 4.33 ppm, =CH proton at δ 8.33 ppm.
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¹³C NMR: CO group at δ 163.58 ppm.
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This intermediate can react with diazonium salts (e.g., 4-methylbenzene diazonium chloride) to form hydrazone derivatives .
Copper-Catalyzed C-3 Sulfonylation
A selective method for introducing sulfonyl groups at the C-3 position of the indole ring:
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Reagents : Copper(I) iodide, 4-methoxybenzenesulfonyl chloride.
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Conditions : DMF, K₂CO₃, ice-cold solution.
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Product : 3m (3-[(4-methoxyphenyl)sulfonyl]-1H-indole).
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Key Features :
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High selectivity for C-3 position.
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Mild conditions (room temperature, 6 hours).
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| Reagent | Role | Advantages |
|---|---|---|
| CuI | Catalyst | Enables mild, selective sulfonylation |
| K₂CO₃ | Base | Facilitates deprotonation |
This method is scalable and avoids harsh conditions, making it suitable for industrial applications .
Mechanistic Insights
The compound’s reactivity is influenced by its structural rigidity. For example:
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The dihedral angle of 88.98° between the indole and methoxyphenyl rings restricts conformational flexibility, stabilizing intermediates .
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The sulfonyl group enhances electrophilicity, directing reactions to specific positions (e.g., C-3 in sulfonylation) .
Stability and Analytical Techniques
Scientific Research Applications
Chemistry: 1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to enhance the binding affinity of the compound to its target, while the indole ring provides structural stability. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations :
Electronic Effects: The sulfonyl group in the title compound is a strong electron-withdrawing group (EWG), reducing electron density on the indole ring and decreasing susceptibility to electrophilic substitution. In contrast, the methyl group in Compound 45 is electron-donating, increasing ring reactivity .
The hydroxyl group in Compound 45 facilitates hydrogen bonding, which may improve aqueous solubility relative to the sulfonyl analogue .
Crystallinity and Stability :
- The title compound’s sulfonyl group promotes dense molecular packing via C–H···O interactions, as observed in its crystal structure . Compounds with bulkier substituents (e.g., hexyl chains) may exhibit reduced crystallinity due to steric hindrance.
Biological Activity
1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- is a complex compound belonging to the indole family, characterized by its unique structural features that include an indole ring, a sulfonyl group, and methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of 1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- is C16H13NO4S, with a molecular weight of approximately 315.34 g/mol. The crystal structure reveals a dihedral angle of approximately 88.98° between the indole ring system and the methoxyphenyl ring, indicating significant steric interactions due to bulky substituents .
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of compounds derived from indole-3-carboxaldehyde. For instance, indole-3-carboxaldehyde (ICA) has been shown to alleviate oxidative stress in various biological systems by activating the aryl hydrocarbon receptor (AhR) pathway, leading to increased expression of antioxidant genes such as Nrf2 and HO-1 .
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. Compounds similar to 1H-Indole-3-carboxaldehyde have demonstrated antifungal activity and the ability to inhibit bacterial growth. The presence of the methoxy and sulfonyl groups may enhance these effects by improving solubility and interaction with microbial targets .
Cytotoxic Effects
Research has indicated that derivatives of indole-3-carboxaldehyde exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs have shown significant activity against Jurkat and A-431 cell lines, with IC50 values comparable to standard chemotherapy agents like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring are crucial for enhancing cytotoxicity.
Case Studies
Several case studies have explored the biological activities of indole derivatives:
- Antioxidant Study : A recent study demonstrated that ICA reduced reactive oxygen species (ROS) levels in a diabetic rodent model, indicating its potential as a systemic antioxidant .
- Cytotoxicity Assessment : Another investigation reported that specific derivatives exhibited potent growth inhibition in cancer cells, suggesting their utility in developing new anticancer therapies .
Research Findings
A summary of key findings related to the biological activity of 1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- is presented in the table below:
Q & A
Q. What are the standard synthetic routes for 1H-Indole-3-carboxaldehyde derivatives, and how can reaction conditions be optimized?
The synthesis typically involves Vilsmeier-Haack formylation for introducing the aldehyde group at the indole C3 position, followed by sulfonylation using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) . Key steps include:
- Indole core activation : Use of POCl₃/DMF for formylation.
- Sulfonylation : Reaction with 4-methoxyphenylsulfonyl chloride at 0–5°C to avoid side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Optimizing stoichiometry and temperature minimizes byproducts like N-alkylated derivatives .
Q. How is structural characterization of this compound performed, and what spectroscopic data are critical?
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ ~10.1 ppm (aldehyde proton), δ 8.3–7.2 ppm (aromatic protons), δ 5.4 ppm (N–CH₂ for benzyl derivatives), and δ 3.8 ppm (OCH₃) . ¹³C NMR confirms the aldehyde carbonyl (~190 ppm) and sulfonyl group (~135 ppm) .
- Mass spectrometry : ESI-MS typically yields [M+H]⁺ peaks (e.g., m/z 254.0 for benzyl derivatives) .
- Elemental analysis : Validates purity (>95% C, H, N, S) .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7), with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or microbial enzymes (e.g., β-lactamase) .
Advanced Research Questions
Q. How does the sulfonyl group at the N1 position influence biological activity and target selectivity?
The 4-methoxyphenylsulfonyl group enhances electron-withdrawing effects, stabilizing the indole π-system and improving binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). SAR studies show:
Q. How can conflicting data on anticancer activity across studies be resolved?
Discrepancies may arise from:
- Purity : HPLC-MS validation (>98% purity) avoids false positives from impurities .
- Assay conditions : Varying serum concentrations in cell culture (e.g., 10% FBS vs. serum-free) alter compound bioavailability .
- Metabolic stability : LC-MS metabolomics identifies degradation products (e.g., aldehyde oxidation to carboxylic acid) that reduce efficacy .
Q. What isotopic labeling strategies are available for pharmacokinetic studies?
Deuterated analogues can be synthesized via catalytic Vilsmeier-Haack reactions using DMF-d₇ and D₂O. Key applications:
- Tracing metabolic pathways : LC-MS/MS quantifies deuterated metabolites in plasma .
- Mechanistic studies : Isotope effects on enzyme inhibition (e.g., kcat/KM ratios) reveal rate-limiting steps .
Q. How are crystallographic data utilized to confirm structural and electronic properties?
Single-crystal X-ray diffraction (298 K, R factor <0.05) resolves:
Q. What advanced analytical methods quantify this compound in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
